Glutarylleucine

Vue d'ensemble

Description

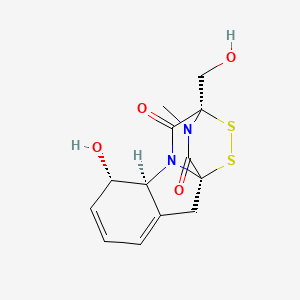

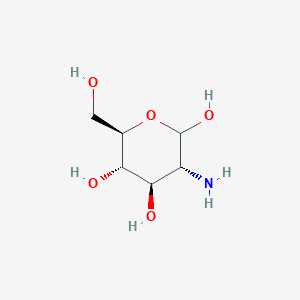

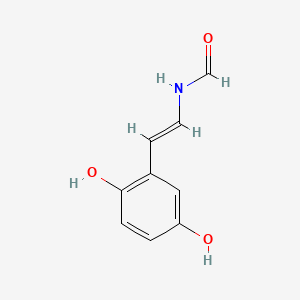

Glutarylleucine is a bioactive chemical . It’s also known as Glutaryl-L-leucine . It’s involved in a post-translational modification process known as glutarylation . This process plays a regulatory role in a variety of physiological and biological processes .

Synthesis Analysis

Glutarylation is a post-translational modification that adds glutamates on glutamate residues in the form of conjugated peptide chains by a family of enzymes known as polyglutamylases . The glutamylation reaction starts with the formation of a covalent bond between the amino group and the γ-carboxyl group of glutamate in the primary protein chain. The glutamyl side chain then elongates through the addition of successive addition of glutamate residues to the α-carboxyl group of the preceding glutamate .

Chemical Reactions Analysis

Glutarylleucine is involved in the process of glutarylation, a post-translational modification. This process involves the addition of a glutaryl group to a lysine residue of a protein molecule . γ-Glutamyltranspeptidases (γ-GTs) are enzymes that catalyze the hydrolysis of γ-glutamyl bonds in glutathione and glutamine and the transfer of the released γ-glutamyl group to amino acids or short peptides .

Applications De Recherche Scientifique

-

Antioxidant Role

- Field : Biochemistry and Cellular Biology

- Summary : Glutathione is capable of preventing damage to important cellular components caused by sources such as reactive oxygen species, free radicals, peroxides, lipid peroxides, and heavy metals .

- Methods : Glutathione is naturally produced in the body, particularly in the liver and nerve cells .

- Results : The antioxidant properties of glutathione help in maintaining the health of cells and tissues in the body .

-

Detoxification

- Field : Pharmacology

- Summary : Glutathione plays a crucial role in detoxifying harmful substances in the body .

- Methods : Glutathione binds to toxins, converting them into a form that can be excreted in bile or urine .

- Results : This process helps in the removal of harmful substances from the body, contributing to overall health .

-

Skin Health

- Field : Dermatology

- Summary : Glutathione is used to reduce minor cosmetic defects, brighten the complexion, and correct uneven skin tone .

- Methods : Glutathione can be administered topically or orally for skin health .

- Results : Regular use of glutathione can lead to improved skin health and appearance .

-

Immune Function

-

Neurodegenerative Disorders

- Field : Neurology

- Summary : Glutathione depletion is thought to be associated with certain health conditions, such as neurodegenerative disorders (e.g., Parkinson’s disease) .

- Methods : Research is ongoing to understand the potential benefits of glutathione supplementation in these conditions .

- Results : While there is limited scientific evidence to support using glutathione to prevent or manage these conditions, some studies suggest potential benefits .

-

Chemotherapy Side Effects

- Field : Oncology

- Summary : Glutathione has been studied for its potential to lessen the toxic effects of chemotherapy .

- Methods : Intravenous (IV) glutathione may be used in conjunction with chemotherapy .

- Results : Some studies suggest that glutathione may help reduce chemotherapy side effects, although more research is needed .

-

Cystic Fibrosis

- Field : Pulmonology

- Summary : Studies have suggested that inhaled or oral glutathione may help improve lung function and nutritional status in people with cystic fibrosis .

- Methods : Glutathione can be administered orally or inhaled .

- Results : Improved lung function and nutritional status in people with cystic fibrosis .

-

Aging

-

Alcohol Use Disorder

-

Liver Disease

-

Heart Disease

-

Autoimmune Disease

Orientations Futures

The future directions in the study of Glutarylleucine could involve the development of computational methods for identifying Kglu sites in protein sequences . Such methods could be useful for the identification of new Kglu sites in the future . Additionally, the progress made using proteomic approaches for large-scale detection of polyglutamylated peptides, including biology and analysis, could also be a future direction .

Propriétés

IUPAC Name |

(2S)-2-(4-carboxybutanoylamino)-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO5/c1-7(2)6-8(11(16)17)12-9(13)4-3-5-10(14)15/h7-8H,3-6H2,1-2H3,(H,12,13)(H,14,15)(H,16,17)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYLHYOYRPZDJHM-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20154317 | |

| Record name | Glutarylleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20154317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Glutarylleucine | |

CAS RN |

124397-74-6 | |

| Record name | Glutarylleucine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124397746 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glutarylleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20154317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.